REACTION_CXSMILES
|
[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1.C(O[C:20]1[CH:37]=[CH:36][C:23]([CH:24]([OH:35])[C:25]2[CH:30]=[CH:29][C:28]([C:31]([F:34])([F:33])[F:32])=[CH:27][CH:26]=2)=[CH:22][C:21]=1[O:38][CH3:39])C1C=CC=CC=1>>[CH3:39][O:38][C:21]1[CH:22]=[C:23]([CH:36]=[CH:37][CH:20]=1)[C:24]([C:25]1[CH:30]=[CH:29][C:28]([C:31]([F:32])([F:34])[F:33])=[CH:27][CH:26]=1)=[O:35] |f:0.1|
|
Name
|
|
Quantity
|
30.6 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
Name
|
4-(benzyloxy)-3-methoxy-4'-(trifluoromethyl)benzhydrol
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C(C2=CC=C(C=C2)C(F)(F)F)O)C=C1)OC
|
Type
|
CUSTOM
|
Details
|
stirred at 20° for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
FILTRATION
|
Details
|
is subsequently filtered
|
Type
|
WASH
|
Details
|
washed with methylene chloride
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed on 150 g of silica gel with methylene chloride
|
Type
|
CUSTOM
|
Details
|
After recrystallization from methylene chloride/hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=O)C2=CC=C(C=C2)C(F)(F)F)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |